REACTION_SMILES
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[Br:1][c:2]1[cH:3][n:4][cH:5][cH:6][c:7]1[O:8][c:9]1[c:10]([Cl:19])[cH:11][c:12]([N+:16]([O-:17])=[O:18])[c:13]([F:15])[cH:14]1.[CH2:23]([OH:24])[CH3:25].[Cl-:20].[Fe:26].[NH4+:21].[OH2:22]>>[Br:1][c:2]1[cH:3][n:4][cH:5][cH:6][c:7]1[O:8][c:9]1[c:10]([Cl:19])[cH:11][c:12]([NH2:16])[c:13]([F:15])[cH:14]1
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Name
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O=[N+]([O-])c1cc(Cl)c(Oc2ccncc2Br)cc1F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(Cl)c(Oc2ccncc2Br)cc1F
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1cc(Cl)c(Oc2ccncc2Br)cc1F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |